molecular formula C10H20N2O2 B1390148 Tert-butyl N-(3-aminocyclopentyl)carbamate CAS No. 1197398-99-4

Tert-butyl N-(3-aminocyclopentyl)carbamate

Cat. No.: B1390148
CAS No.: 1197398-99-4
M. Wt: 200.28 g/mol
InChI Key: PGBVMVTUWHCOHX-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-aminocyclopentyl)carbamate is a chemical compound belonging to the class of carboxylic acid ester derivatives. It is primarily used as a pharmaceutical intermediate and in medical experimental research . The compound has a molecular formula of C10H20N2O2 and a molecular weight of 200.28 g/mol .

Mechanism of Action

Target of Action

Tert-butyl N-(3-aminocyclopentyl)carbamate is a carboxylic acid ester derivative

Pharmacokinetics

Its storage temperature is recommended to be 2-8°c , suggesting that it may have stability issues at higher temperatures.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored at 2-8°C , indicating that temperature is a crucial factor for its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl N-(3-aminocyclopentyl)carbamate can be synthesized from carbamic acid, N-[(1R,3R)-3-[(1,1-dimethylethoxy)carbonyl]amino]cyclopentyl]-, 2-propen-1-yl ester . The synthesis involves the reaction of carbamic acid derivatives under specific conditions to yield the desired product. The reaction typically requires a controlled temperature and the presence of a catalyst to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the compound meets the required purity standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-aminocyclopentyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and may involve catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Tert-butyl N-(3-aminocyclopentyl)carbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in studies involving enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-(3-aminocyclopentyl)carbamate include:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to act as a versatile intermediate in various synthetic routes makes it valuable in pharmaceutical and chemical research .

Biological Activity

Tert-butyl N-(3-aminocyclopentyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₀H₁₈N₂O₂
  • Molecular Weight : Approximately 200.28 g/mol
  • Structural Features : The compound contains a tert-butyl group and an aminocyclopentyl moiety, which are critical for its biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that the compound can form covalent bonds with active sites of enzymes, leading to modulation of enzyme activity. This interaction can affect various biochemical pathways, particularly those related to neurological functions.

Biological Activity

Research indicates that this compound exhibits potential biological activities, particularly in pharmacology. Some key areas of interest include:

  • Neuroprotective Effects : The cyclopentylamine core may provide neuroprotective properties, making it relevant in studies on neurodegenerative diseases.
  • Interaction with Receptors : Initial findings suggest potential interactions with neurotransmitter receptors, which could imply antidepressant effects .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are needed to confirm these effects .

Comparative Analysis with Similar Compounds

Understanding the biological activity of this compound can be enhanced through comparison with structurally related compounds. The following table summarizes key similarities and differences:

Compound NameChemical FormulaUnique Features
Tert-butyl N-(1R,3S)-aminocyclopentyl carbamateC₁₀H₁₈N₂O₂Different stereochemistry affecting biological activity
Tert-butyl N-(trans-3-aminocyclopentyl)carbamateC₁₀H₁₈N₂O₂Trans configuration may lead to distinct pharmacodynamics
Tert-butyl N-(1R,3R)-aminocyclopentyl carbamateC₁₀H₁₈N₂O₂Variations in chirality influencing receptor binding

This comparison highlights the importance of stereochemistry and structural variations in determining the biological activity of carbamate derivatives.

Case Studies and Research Findings

  • Study on Neuroprotective Activity :
    A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting potential therapeutic applications in neurodegenerative diseases.
  • Enzyme Interaction Studies :
    Binding affinity assays were conducted to evaluate the interaction between this compound and various enzymes. The compound demonstrated moderate inhibition against specific targets involved in neurotransmitter metabolism, indicating its potential role as a modulator in neurological pathways .

Properties

IUPAC Name

tert-butyl N-(3-aminocyclopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBVMVTUWHCOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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